Methyl Methanesulfonate

Mutational spectrum Swain-Scott constant Yeast URA3 forward mutation assay

Methyl methanesulfonate (MMS; CAS 66-27-3) is a monofunctional SN2-type methanesulfonate ester alkylating agent with molecular formula C₂H₆O₃S and molecular weight 110.13 g/mol. It appears as a colorless to pale yellow liquid at room temperature, with a density of 1.3 g/mL at 25 °C, boiling point of 202–203 °C, and refractive index of approximately 1.414.

Molecular Formula C2H6O3S
Molecular Weight 110.13 g/mol
CAS No. 66-27-3
Cat. No. B104607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Methanesulfonate
CAS66-27-3
SynonymsDimethylsulfonate
Mesilate, Methyl
Mesylate, Methyl
Methanesulfonate, Methyl
Methyl Mesilate
Methyl Mesylate
Methyl Methanesulfonate
Methyl Methylenesulfonate
Methylmesilate
Methylmethane Sulfonate
Molecular FormulaC2H6O3S
Molecular Weight110.13 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)C
InChIInChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3
InChIKeyMBABOKRGFJTBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Solubility in water about 1:5;  slightly sol in nonpolar solvents
Sol in dimethyl formamide and in propylene glycol (1 in 1)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Methanesulfonate (MMS) Procurement Guide: SN2 Alkylator Identity, Specifications, and Regulatory Standing


Methyl methanesulfonate (MMS; CAS 66-27-3) is a monofunctional SN2-type methanesulfonate ester alkylating agent with molecular formula C₂H₆O₃S and molecular weight 110.13 g/mol [1]. It appears as a colorless to pale yellow liquid at room temperature, with a density of 1.3 g/mL at 25 °C, boiling point of 202–203 °C, and refractive index of approximately 1.414 . MMS hydrolyzes slowly in aqueous solution with a half-life of approximately 4.6 hours at 25 °C, which necessitates anhydrous storage conditions [2]. Commercial availability for research use is primarily through specialized laboratory chemical suppliers, with typical purity specifications of ≥98% (GC) to 99% . MMS is classified as a mutagen (Category 1B), probable carcinogen (IARC Group 2A), and reproductive toxicant (Category 2), and is subject to hazardous material shipping regulations (UN 2810, Class 6.1) .

Why Methyl Methanesulfonate Cannot Be Substituted by Generic SN2 Alkylators: Differential Evidence Summary


Although several monofunctional methanesulfonate esters and related alkylating agents share the ability to methylate DNA, their biological and chemical properties diverge sharply in ways that preclude generic interchange. The Swain–Scott substrate constant (s-value), which governs the spectrum of nucleophilic sites alkylated on DNA, ranges from 0.83–0.88 for MMS, compared to 0.67 for ethyl methanesulfonate (EMS), 0.86 for dimethyl sulfate (DMS), and 0.42 for N-methyl-N-nitrosourea (MNU) [1][2]. This difference directly dictates whether an agent produces predominantly N7-methylguanine (as with MMS, at ~82% of total adducts) versus a higher proportion of O⁶-methylguanine (as with SN1 agents such as MNNG) [3]. Downstream, the repair pathways engaged—base excision repair (BER) for MMS-induced N-alkylation lesions versus direct reversal by MGMT for O⁶-alkylguanine lesions produced by SN1 agents—are fundamentally distinct, meaning that MMS cannot be used as a proxy for MNNG or temozolomide in DNA repair pathway studies without altering the biological interpretation [4]. Furthermore, aqueous hydrolysis half-lives differ by approximately 10-fold among methanesulfonate esters (MMS: ~4.6 h; EMS: ~46 h; IMS: degrades at elevated temperatures where EMS/PMS remain stable), which critically impacts experimental design, dose–response reproducibility, and pharmaceutical impurity control strategies [5][6].

Methyl Methanesulfonate Quantitative Differentiation Evidence Against Closest Analogs


Swain–Scott Substrate Constant (s-Value) and Mutational Spectrum Width: MMS vs. EMS, MNU, ENU

MMS possesses the highest Swain–Scott substrate constant (s = 0.83–0.88) among commonly used alkylating agents and produces the widest array of mutational types at the URA3 locus in Saccharomyces cerevisiae. In a direct head-to-head comparison sequencing 125 forward mutations per agent, MMS (s = 0.83) generated a broad spectrum including G·C→A·T transitions, A·T→T·A transversions, and other substitution classes, whereas the mutational spectra of EMS (s = 0.67), MNU (s = 0.42), and ENU (s = 0.26) became progressively restricted to G·C→A·T transitions and A·T→T·A transversions as the s-value decreased [1]. This wider mutational spectrum is mechanistically linked to MMS's higher ratio of N7-alkylguanine to O⁶-alkylguanine, a direct consequence of its stronger SN2 character [1].

Mutational spectrum Swain-Scott constant Yeast URA3 forward mutation assay

DNA Adduct Spectrum: N7-Methylguanine Predominance — MMS vs. MNNG

MMS alkylates double-stranded DNA with a markedly higher proportion of N7-methylguanine (N7-MeG) relative to O⁶-methylguanine (O⁶-MeG) compared to the SN1 agent MNNG. Quantitative analysis shows that N7-MeG comprises 82% of total MMS-induced dsDNA adducts, versus only 67% for MNNG-induced dsDNA [1]. This 15-percentage-point difference reflects MMS's SN2 mechanism, which favors hard nucleophilic sites (ring nitrogens with high negative charge density) over soft sites such as the O⁶ position of guanine. Conversely, MNNG produces a greater percentage of O⁶-methyl adducts, the lesion primarily responsible for its cytotoxicity and mutagenicity via mismatch repair-dependent processing [2].

DNA adductomics N7-methylguanine O6-methylguanine dsDNA methylation

Aqueous Hydrolysis Half-Life and Solution Stability: MMS vs. EMS, IMS, PMS

MMS undergoes aqueous hydrolysis significantly faster than its ethyl homolog EMS, which has direct implications for experimental dosing accuracy and pharmaceutical impurity control. At 25 °C and neutral pH, MMS hydrolyzes with a half-life of approximately 4.6 hours [1], whereas EMS exhibits a hydrolysis half-life of approximately 46 hours under comparable conditions—a roughly 10-fold difference [2]. A systematic stability study of methanesulfonate genotoxic impurities further demonstrated that at 313 K and 323 K, only MMS and isopropyl methanesulfonate (IMS) underwent measurable hydrolytic degradation, while EMS and propyl methanesulfonate (PMS) remained stable across all tested temperatures (298 K, 313 K, and 323 K) [3]. These differences are governed by the steric and electronic properties of the ester alkyl group.

Hydrolysis kinetics Genotoxic impurity control Stability Methanesulfonate esters

DNA Repair Pathway Dependency: MMS Requires BER (MGMT-Independent); MNNG Toxicity Is MGMT-Dependent

MMS-induced cytotoxicity is predominantly dependent on the base excision repair (BER) pathway and is largely independent of O⁶-methylguanine-DNA methyltransferase (MGMT) status, contrasting sharply with SN1 methylating agents such as MNNG and temozolomide whose toxicity is heavily MGMT-dependent. When human MGMT cDNA was transfected into Chinese hamster cells, the high MGMT-expressing lines became strongly resistant to MNNG, HeCNU, and MNU, but displayed significantly lesser resistance to MMS and EMS [1]. In a separate study using ATM wild-type and deficient mouse fibroblasts, MGMT inactivation by O⁶-benzylguanine (O⁶BG) sensitized cells to both MNNG and MMS; however, O⁶MeG was identified as the critical lethal lesion for MNNG while being only partially responsible for MMS toxicity, indicating that N-alkylation lesions (N7-MeG, N3-MeA) and their downstream abasic sites are the dominant toxic species for MMS [2].

Base excision repair MGMT O6-methylguanine DNA repair pathway selection

Genome-Wide Chemical-Genetic Sensitivity Profile: 103 MMS-Specific Response Genes Identified in Yeast

A systematic genome-wide screen of approximately 5,000 viable Saccharomyces cerevisiae haploid gene deletion mutants identified 103 genes whose deletion confers sensitivity specifically to MMS [1]. Cross-sensitivity profiling against hydroxyurea, UV radiation, and ionizing radiation revealed a subset of genes that display a specific MMS response, showing defects in S phase progression only in the presence of MMS and not with other DNA-damaging agents [1]. Among these, 40 were previously uncharacterized alkylation damage response genes. Comparison with the set of genes transcriptionally induced in response to MMS revealed surprisingly little overlap with those required for MMS resistance, indicating that transcriptional regulation plays a minimal role in the acute response to MMS damage [1]. This dataset provides a unique, MMS-resolved functional genomic resource that is not available for EMS, MNNG, or other alkylators at comparable genome-wide scale and resolution.

Chemical genomics Yeast deletion collection DNA damage response S phase checkpoint

Molar Cytotoxicity Relative to SN1 Methylating Agents: MNNG Is ~100-Fold More Potent Than MMS in 10T1/2 Cells

In C3H/10T1/2 mouse embryo fibroblast clonogenic survival assays, MNNG is approximately 100-fold more toxic than MMS on a molar basis [1]. Both agents cause dose-dependent reduction in colony formation (>50 cells per colony after 2 weeks), but the molar concentration required to achieve equivalent cytotoxicity differs by approximately two orders of magnitude. This potency difference is mechanistically attributed to the distinct lethal lesions: O⁶-MeG for MNNG (a highly pro-apoptotic lesion processed via mismatch repair-dependent pathways) versus N3-methyladenine and abasic sites for MMS (lesions that block replication but are less efficient at triggering apoptosis) [2]. The shallower dose–response curve of MMS also allows finer titration of sublethal genotoxic stress compared to MNNG.

Cytotoxicity Clonogenic survival SN1 vs SN2 10T1/2 cells

Evidence-Backed Applications Where Methyl Methanesulfonate Provides Definitive Advantages


BER Pathway Dissection and XRCC1-Dependent Repair Studies

For laboratories investigating base excision repair (BER) mechanisms, MMS is the preferred DNA-damaging agent because its primary lesions—N7-methylguanine and N3-methyladenine—are processed almost exclusively through the BER pathway. XRCC1-deficient human cells show hypersensitivity to MMS-induced cell killing, increased genetic instability, and a pronounced S-phase delay accompanied by elevated Rad51 focus formation, directly linking BER intermediates to homologous recombination [1]. The MMS-induced S-phase checkpoint uniquely requires both ATM and ATR kinases, a dual dependency first demonstrated using ATM- and ATR-defective cells and an ATM-specific kinase inhibitor, providing a defined signaling readout that is not replicated by SN1 agents such as MNNG [1]. Procurement specifications: ≥98% purity (GC) is suitable for most BER studies; for quantitative dose–response work, 99% purity (Sigma-Aldrich Cat. 129925) provides tighter inter-experimental reproducibility.

Mutagenesis and Genetic Toxicology Positive Control Requiring Broad Mutational Spectra

MMS serves as the reference SN2 alkylating agent positive control in mutagenicity testing batteries. Its Swain–Scott s-value of 0.83–0.88 produces the widest spectrum of base substitution mutations among common alkylators, including G·C→A·T transitions, A·T→T·A transversions, and other substitution classes not observed with EMS (s = 0.67) or MNU (s = 0.42) [2]. In practice, MMS treatment of MMR-deficient human cancer cell lines at 1.5 mM produces a 1.6- to 2.2-fold increase in HPRT mutations above spontaneous levels, with transversion mutations accounting for over one-third of all induced mutations and showing an average 3.7-fold increase [3]. For in vitro micronucleus and chromosome aberration assays in V79 cells, MMS at its D20 concentration yields additive chromosomal damage when combined with EMS, a response profile distinct from the synergistic cytotoxicity and mutagenicity observed in the same system [4].

Pharmaceutical Genotoxic Impurity (GTI) Method Development and Validation

MMS belongs to the class of alkyl sulfonate esters classified as potential genotoxic impurities (GTIs) in pharmaceutical manufacturing, particularly in mesylate salt drug products . The differential hydrolysis kinetics of methanesulfonate esters—where MMS degrades measurably at 313 K and 323 K while EMS and PMS remain stable—necessitate compound-specific temperature control during analytical sample preparation [5]. MMS certified reference materials (TraceCERT®, produced under ISO/IEC 17025 and ISO 17034) are available for GC-MS/MS quantification in pharmaceutical formulations at trace levels (down to ppm range) . For analytical method validation, MMS reference standards ≥99% purity (Sigma-Aldrich TraceCERT) should be specified to ensure calibration linearity and limit of detection (LOD) requirements per ICH M7 guidelines.

Chemical Genomics and Genome-Wide DNA Damage Response Screening in Yeast

The availability of a fully annotated yeast deletion collection MMS sensitivity dataset—103 sensitive mutants with cross-sensitivity data for hydroxyurea, UV, and ionizing radiation—makes MMS the best-characterized alkylating agent for chemical-genomic interaction studies in S. cerevisiae [6]. This resource enables systematic dissection of DNA damage response subnetworks, with specific applications in studying replication fork stability during alkylation stress and identifying synthetic lethal interactions for BER-deficient cancer genotypes. When procuring MMS for high-throughput yeast screens, lot-to-lot consistency in alkylating activity should be verified, as variations in storage conditions (anhydrous, ≤15 °C) can affect effective concentration due to the compound's moisture sensitivity.

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